N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE
Description
N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
N-cyclopropyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-23(21,22)17-8-6-16(7-9-17)12-4-5-14(18(19)20)13(10-12)15-11-2-3-11/h4-5,10-11,15H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMSWWHWPRDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group into an aniline derivative.
Cyclopropylation: Addition of a cyclopropyl group to the aniline ring.
Piperazine Substitution: Introduction of the methanesulfonylpiperazine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonylpiperazine group can be substituted under certain conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Conversion of the nitro group to an amine results in N-CYCLOPROPYL-5-(4-AMINOPIPERAZIN-1-YL)-2-NITROANILINE.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Research: As a probe to study biological pathways involving aniline derivatives.
Industrial Chemistry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPROPYL-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE
- N-CYCLOPROPYL-5-(4-ETHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE
Uniqueness
N-CYCLOPROPYL-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is unique due to the presence of the methanesulfonylpiperazine moiety, which can impart specific pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
